![molecular formula C8H6N2O2S B3165778 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 903173-81-9](/img/structure/B3165778.png)
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Pyrrole and thiazole are both five-membered heterocyclic compounds. Pyrrole contains a nitrogen atom , and thiazole contains a nitrogen and a sulfur atom. Carboxylic acid is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. Compounds containing these groups often exhibit diverse biological activities .
Scientific Research Applications
Synthesis of Chiral Derivatives
Research has demonstrated the use of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid in the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives through intramolecular dipolar cycloaddition reactions. These derivatives are synthesized as single enantiomers, highlighting the compound's utility in generating chiral molecules, which are important in the development of pharmaceuticals and other chiral compounds. The structure of one such derivative was confirmed through X-ray crystallography, indicating the precise stereochemistry achieved in the synthesis process (Melo et al., 1999).
Molecular Diversity through Three-Component Reactions
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has also been involved in one-pot three-component reactions, displaying significant molecular diversity. These reactions, involving secondary α-amino acids and dialkyl acetylenedicarboxylate, yield functionalized pyrrolo[3,4-a]pyrrolizines and other heterocyclic compounds. The process showcases high diastereoselectivity and good yields, underlining the compound's versatility in synthesizing a variety of functionalized heterocycles (Chen et al., 2016).
Reactivity with Alkynes and Allenes
Further research highlights the reactivity of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid derivatives with salicylaldehyde-derived alkynes and allenes. This reactivity leads to the formation of new chromeno[4,3-b]pyrrole and chromeno[2,3-b]pyrrole derivatives, expanding the scope of potential applications in synthesizing complex heterocyclic frameworks. These findings are crucial for developing new synthetic routes to complex organic molecules, potentially useful in material science, pharmaceuticals, and as intermediates in organic synthesis (Laia et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid are currently unknown. This compound is structurally similar to other pyrrole-containing compounds, which have been found to interact with various biological targets . .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . .
Biochemical Pathways
Given the structural similarity to other pyrrole-containing compounds, it is possible that this compound could affect similar pathways . .
Result of Action
As with its mode of action and biochemical pathways, the effects of this compound are likely to be influenced by its specific targets and their roles in cellular processes .
properties
IUPAC Name |
2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLTVLHOARDLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.